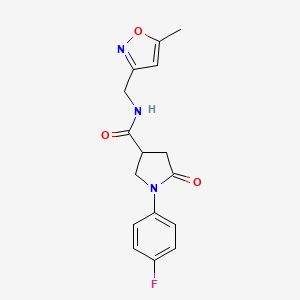

![molecular formula C10H11N3O4S B2673744 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 159350-46-6](/img/structure/B2673744.png)

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

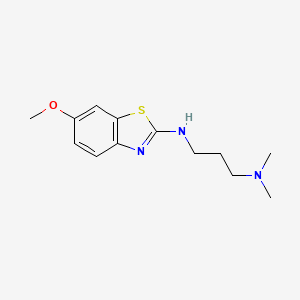

The compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms . It also contains a sulfonyl group attached to a nitrophenyl group . These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazoles can be synthesized through a variety of methods . One common method involves the cyclization of amido-nitriles . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely feature the imidazole ring, with the sulfonyl-nitrophenyl group attached at one of the carbon atoms. The 2-methyl group would be attached at the second carbon of the imidazole ring .Chemical Reactions Analysis

Imidazoles are known to participate in a wide range of chemical reactions, often acting as a nucleophile or base . The presence of the sulfonyl and nitrophenyl groups may also influence the compound’s reactivity.Physical and Chemical Properties Analysis

Based on a similar compound, the physical and chemical properties might include a relatively high boiling point and a moderate density . The compound is likely to have several hydrogen bond acceptors and freely rotating bonds .Scientific Research Applications

Nitration of Aromatic Compounds

The use of ionic liquids related to the imidazole family, such as "3-Methyl-1-sulfonic acid imidazolium nitrate," has been explored for the efficient nitration of aromatic compounds. This process is significant in organic synthesis, showcasing the compound's role in facilitating reactions leading to the generation of nitroarenes, which are critical in various chemical industries (Zolfigol et al., 2012).

Coordination Chemistry

Derivatives of imidazole have been synthesized and studied for their coordination with metal centers, indicating potential applications in catalysis and material science. For example, compounds like "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole" have been explored for their interactions with nickel, contributing to our understanding of complex formation and reaction mechanisms (Bermejo et al., 2000).

Antiprotozoal and Antibacterial Activities

Imidazole derivatives have shown promise in biological applications, including antiprotozoal and antibacterial activities. This is evident in studies involving the synthesis of dihydroisoxazoles and imidazoles with specific substituents, demonstrating potential as therapeutic agents against various pathogens (Dürüst et al., 2013); (Letafat et al., 2008).

Inhibition of Carbonic Anhydrase

Research into arenesulfonyl-2-imidazolidinones has demonstrated their efficacy as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This highlights the compound's potential in designing inhibitors for therapeutic applications (Abdel-Aziz et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-methyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJKDRMFHFVCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)

![N-[(1-Methylsulfonylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2673675.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)